molecular formula C30H30BrN3O3S B2563091 1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone CAS No. 681217-12-9

1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone

Cat. No.: B2563091
CAS No.: 681217-12-9
M. Wt: 592.55
InChI Key: UDOGLBLOTLUPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone is a useful research compound. Its molecular formula is C30H30BrN3O3S and its molecular weight is 592.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydropyrazole ring, bromophenyl group, dimethoxyphenyl moiety, and an indole derivative. Its molecular formula is C25H28BrN2O3SC_{25}H_{28}BrN_2O_3S, indicating significant complexity and potential for diverse biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and indole moieties. For instance, derivatives similar to the target compound have shown promising activity against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies demonstrated that compounds with similar structures exhibited IC50 values ranging from 100 µg/mL to 250 µg/mL against colorectal carcinoma (HCT116) and lung cancer (A549) cell lines . The specific activity of the target compound has yet to be quantified but is expected to follow similar trends.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2:

  • Mechanism of Action : The presence of the pyrazole ring is believed to play a crucial role in modulating inflammatory pathways. Studies have shown that related compounds effectively reduce inflammation in animal models of arthritis .

Antimicrobial Activity

The antimicrobial properties of compounds containing indole and pyrazole structures have been explored extensively:

  • Broad-Spectrum Activity : Similar compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. For example, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli in disk diffusion assays .

Data Tables

Activity Type Cell Line/Pathogen IC50/Minimum Inhibitory Concentration (MIC) Reference
AnticancerHCT116100 - 250 µg/mL
AnticancerA549200 µg/mL
Anti-inflammatoryArthritis ModelSignificant reduction in cytokines
AntimicrobialStaphylococcus aureusMIC = 50 µg/mL
AntimicrobialEscherichia coliMIC = 30 µg/mL

Case Studies

  • Cancer Treatment Study : A study involving a series of pyrazole derivatives indicated that modifications at the phenyl rings significantly enhanced cytotoxicity against HCT116 cells. The target compound's structural features suggest it may exhibit similar or enhanced effects due to the presence of both bromine and methoxy substituents .
  • Anti-inflammatory Effects : In a controlled trial assessing the anti-inflammatory properties of substituted pyrazolines, compounds similar to the target structure were shown to reduce paw edema in rat models significantly. This suggests that the target compound could also possess notable anti-inflammatory capabilities .

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30BrN3O3S/c1-4-16-33-18-28(22-8-5-6-10-25(22)33)38-19-29(35)34-26(23-9-7-11-27(36-2)30(23)37-3)17-24(32-34)20-12-14-21(31)15-13-20/h5-15,18,26H,4,16-17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOGLBLOTLUPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(C(=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.